molecular formula C5H3BrNNaO2S B13455282 Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate

Cat. No.: B13455282
M. Wt: 244.04 g/mol
InChI Key: QSNVKBBJHAAHOX-UHFFFAOYSA-M
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Description

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position of the thiazole ring and a sodium salt of the acetic acid moiety makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate typically involves the bromination of a thiazole precursor followed by the introduction of the acetate group. One common method involves the reaction of 2-aminothiazole with bromine in acetic acid or chloroform to form the bromo derivative. This intermediate is then reacted with sodium acetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-thiazole derivative, while oxidation of the thiazole ring could produce a sulfoxide or sulfone .

Scientific Research Applications

Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and acetate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Sodium (5-methyl-1,3-thiazol-2-yl)acetate: Similar structure but with a methyl group instead of a bromine atom.

    Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.

    Sodium 2-(5-iodo-1,3-thiazol-2-yl)acetate: Similar structure but with an iodine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom in Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;2-(5-bromo-1,3-thiazol-2-yl)acetate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-3-2-7-4(10-3)1-5(8)9;/h2H,1H2,(H,8,9);/q;+1/p-1

InChI Key

QSNVKBBJHAAHOX-UHFFFAOYSA-M

Canonical SMILES

C1=C(SC(=N1)CC(=O)[O-])Br.[Na+]

Origin of Product

United States

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